

Application Notes and Protocols: 3-Bromo-2-hydroxybenzoic Acid in Spectrophotometric Analysis

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Compound of Interest

Compound Name: 3-Bromo-2-hydroxybenzoic acid

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These application notes provide a comprehensive overview of the role and potential applications of **3-Bromo-2-hydroxybenzoic acid** as a chromogenic reagent in spectrophotometric analysis. Detailed protocols, data presentation, and workflow diagrams are included to facilitate its implementation in research and development settings.

Introduction

3-Bromo-2-hydroxybenzoic acid, a derivative of salicylic acid, possesses structural features that make it a promising candidate for spectrophotometric analysis. The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups in ortho position allows for the formation of stable, colored complexes with various metal ions. The introduction of a bromine atom can enhance the molar absorptivity and stability of these complexes, potentially leading to more sensitive and robust analytical methods.

While specific applications of **3-Bromo-2-hydroxybenzoic acid** in spectrophotometry are not extensively documented, its structural similarity to other well-known chromogenic reagents suggests its utility in the quantitative determination of metal ions that are known to form colored complexes with phenolic compounds. This document outlines a representative application for the spectrophotometric determination of Iron(III) (Fe^{3+}).

Principle of the Method

The spectrophotometric determination of Fe^{3+} using **3-Bromo-2-hydroxybenzoic acid** is based on the formation of a colored complex in a weakly acidic or neutral solution. The phenolic hydroxyl group and the carboxylic acid group of **3-Bromo-2-hydroxybenzoic acid** chelate with the Fe^{3+} ion, resulting in the formation of a stable, colored coordination complex. The intensity of the color produced is directly proportional to the concentration of Fe^{3+} in the sample, which can be measured using a spectrophotometer at the wavelength of maximum absorbance (λ_{max}). This reaction is analogous to the well-known reaction between salicylic acid and Fe^{3+} which produces a violet-colored complex^[1]. The bromination of the aromatic ring is anticipated to shift the λ_{max} and increase the molar absorptivity.

Quantitative Data Summary

The following table summarizes the hypothetical analytical parameters for the spectrophotometric determination of Fe^{3+} using **3-Bromo-2-hydroxybenzoic acid**. These values are representative of what could be expected from a method of this nature and should be experimentally verified.

Parameter	Value
Wavelength of Maximum Absorbance (λ_{max})	540 nm
Molar Absorptivity (ϵ)	$2.5 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$
Beer's Law Linearity Range	0.5 - 10.0 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.3 $\mu\text{g/mL}$
Stability of the Complex	Stable for at least 2 hours

Experimental Protocol: Spectrophotometric Determination of Iron(III)

This protocol details the procedure for the determination of Fe^{3+} in an aqueous sample using **3-Bromo-2-hydroxybenzoic acid**.

4.1. Reagents and Solutions

- **3-Bromo-2-hydroxybenzoic Acid** Solution (0.01 M): Dissolve 0.217 g of **3-Bromo-2-hydroxybenzoic acid** in a small amount of ethanol and dilute to 100 mL with deionized water.
- Standard Iron(III) Stock Solution (1000 $\mu\text{g/mL}$): Dissolve 0.8634 g of ferric ammonium sulfate ($\text{FeNH}_4(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$) in deionized water, add 1 mL of concentrated sulfuric acid, and dilute to 100 mL with deionized water.
- Working Iron(III) Standard Solution (100 $\mu\text{g/mL}$): Dilute 10 mL of the stock solution to 100 mL with deionized water.
- Acetate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

4.2. Instrumentation

- UV-Visible Spectrophotometer
- 1 cm quartz or glass cuvettes
- Calibrated glassware (pipettes, volumetric flasks)
- pH meter

4.3. Construction of the Calibration Curve

- Pipette 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the working Fe^{3+} standard solution (100 $\mu\text{g/mL}$) into a series of 10 mL volumetric flasks.
- To each flask, add 1.0 mL of the 0.01 M **3-Bromo-2-hydroxybenzoic acid** solution and 2.0 mL of the acetate buffer (pH 5.0).
- Dilute to the mark with deionized water and mix well.

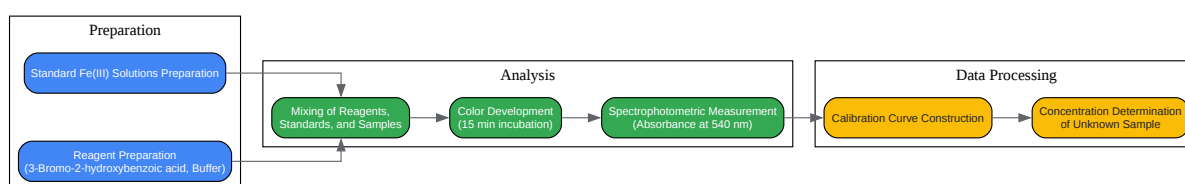
- Allow the solutions to stand for 15 minutes for complete color development.
- Measure the absorbance of each solution at 540 nm against a reagent blank prepared in the same manner but without the Fe^{3+} standard.
- Plot a graph of absorbance versus the concentration of Fe^{3+} (in $\mu\text{g/mL}$).

4.4. Analysis of an Unknown Sample

- Take a known aliquot of the sample solution (containing an unknown amount of Fe^{3+}) in a 10 mL volumetric flask.
- Add 1.0 mL of the 0.01 M **3-Bromo-2-hydroxybenzoic acid** solution and 2.0 mL of the acetate buffer (pH 5.0).
- Dilute to the mark with deionized water and mix well.
- Allow the solution to stand for 15 minutes.
- Measure the absorbance of the solution at 540 nm against the reagent blank.
- Determine the concentration of Fe^{3+} in the sample solution from the calibration curve.

Visualizations

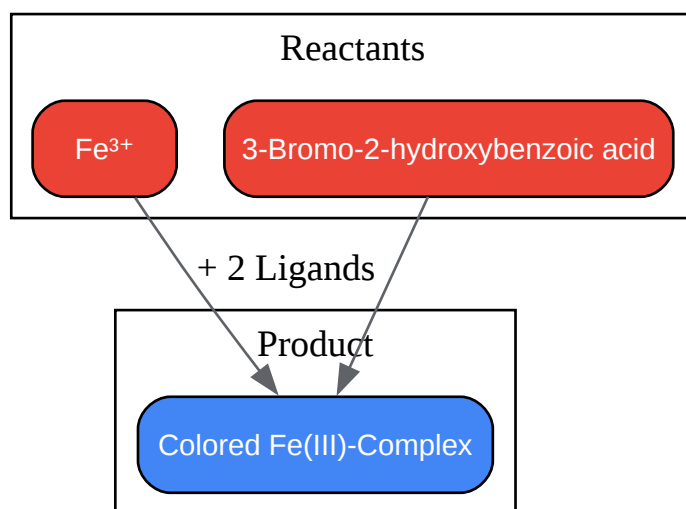
5.1. Experimental Workflow



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A schematic of the spectrophotometric analysis workflow.

5.2. Proposed Reaction Mechanism



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Proposed chelation of Fe(III) by **3-Bromo-2-hydroxybenzoic acid**.

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References

- 1. [edu.rsc.org](https://www.rsc.org) [[edu.rsc.org](https://www.rsc.org)]
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